S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt

Catalog No.
S759213
CAS No.
1024357-58-1
M.F
C10H12NNaO2S
M. Wt
233.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt

CAS Number

1024357-58-1

Product Name

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt

IUPAC Name

sodium;2-(2-pyridin-4-ylethylsulfanyl)propanoate

Molecular Formula

C10H12NNaO2S

Molecular Weight

233.26 g/mol

InChI

InChI=1S/C10H13NO2S.Na/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9;/h2-3,5-6,8H,4,7H2,1H3,(H,12,13);/q;+1/p-1

InChI Key

HXVCAZABVQXHNI-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])SCCC1=CC=NC=C1.[Na+]

Synonyms

2-[[2-(4-Pyridinyl)ethyl]thio]propanoic Acid Sodium Salt;

Canonical SMILES

CC(C(=O)[O-])SCCC1=CC=NC=C1.[Na+]

Isomeric SMILES

CC(C(=O)[O-])SCCC1=CC=NC=C1.[Na+]

Synthesis of Bipyridine Derivatives

Field: Organic Chemistry

Application: Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Method: Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .

Results: This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .

Synthesis of Adipic Acid Esters

Application: The direct carbonylation of 1,3-butadiene offers the potential for a more cost-efficient and environmentally benign route to industrially important adipic acid derivatives .

Method: The design of a pyridyl-substituted bidentate phosphine ligand (HeMaRaphos) that, upon coordination to palladium, catalyzes adipate diester formation from 1,3-butadiene, carbon monoxide, and butanol .

Results: This catalyst system affords access to a variety of other di- and triesters from 1,2- and 1,3-dienes .

Synthesis of Piperidine Derivatives

Field: Medicinal Chemistry

Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Method: The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Results: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Structure of Tris[2-(4-pyridyl)ethyl]Phosphine

Field: Physical Chemistry

Application: Tris(hetaryl)substituted phosphines and their chalcogenides are promising polydentate ligands for the design of metal complexes .

Method: An experimental and theoretical conformational analysis of tris[2-(4-pyridyl)ethyl]phosphine, tris[2-(2-pyridyl)ethyl]phosphine, and their chalcogenides was carried out by the methods of dipole moments, IR spectroscopy and DFT B3PW91/6-311++G (df,p) calculations .

Results: These compounds exist as an equilibrium of mainly non-eclipsed (synclinal or antiperiplanar) forms with a predominance of a symmetrical conformer having a gauche-orientation of the C sp3 –C sp3 bonds of pyridylethyl substituents relative to the P=X bond (X = lone pair, O, S, Se) and a gauche-orientation of the pyridyl rings relative to the zigzag ethylene bridges .

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their potential biological activities .

Method: The biological activities of these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Biological Potential of Indole Derivatives

Field: Pharmacology

Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method: Various scaffolds of indole were synthesized for screening different pharmacological activities .

Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt is a chemical compound with the molecular formula C10H12NNaO2S and a molecular weight of 233.26 g/mol. It is characterized as a white crystalline solid with a melting point of 226-228°C. The compound is soluble in solvents such as dimethyl sulfoxide, methanol, and water, making it versatile for various applications in research and industry .

Information regarding safety and hazards associated with SPETNa is not available in scientific literature [, , ]. As a general precaution, any new compound should be handled with care following proper laboratory safety protocols.

Typical of thiolactic acids and pyridine derivatives:

  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful in synthesizing various derivatives.
  • Redox Reactions: The presence of sulfur allows the compound to engage in redox reactions, potentially acting as a reducing agent under certain conditions.

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt exhibits notable biological activities:

  • Antioxidant Properties: Compounds containing thiol groups are known for their ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Enzyme Inhibition: This compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate its exact mechanisms and targets .

Various synthesis methods have been reported for producing S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt:

  • Thiolactic Acid Derivation: Starting from thiolactic acid, the introduction of a pyridine moiety can be achieved through alkylation reactions.
  • Direct Sulfhydryl Addition: The reaction of 4-pyridyl ethyl bromide with thiolactic acid under basic conditions can yield the desired sodium salt form.
  • Salt Formation: The conversion of the free acid to its sodium salt can be accomplished by neutralizing the acid with sodium hydroxide or sodium bicarbonate .

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt has several applications across different fields:

  • Biochemical Research: It is utilized in proteomics and other biochemical assays due to its ability to modify proteins through thiol interactions.
  • Pharmaceutical Development: Its antioxidant properties make it a candidate for drug formulations aimed at reducing oxidative stress-related diseases.
  • Chemical Synthesis: This compound serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals .

Studies on the interactions of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt with biological systems include:

  • Protein Binding Studies: Investigations into how this compound interacts with various proteins could reveal its potential as a therapeutic agent or enzyme inhibitor.
  • Cellular Uptake Assays: Understanding how cells absorb this compound can provide insights into its bioavailability and efficacy in biological applications.

Several compounds share structural or functional similarities with S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Thiolactic AcidContains a thiol group and carboxylic acidBasic structure without the pyridine moiety
4-Pyridyl Ethyl AlcoholPyridine ring with an alcohol functional groupLacks the acidic and thiol functionalities
2-Mercaptoacetic AcidSimple thiol compoundDoes not contain a pyridine ring
N-AcetylcysteineContains both acetyl and thiol groupsKnown for its mucolytic properties

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt is unique due to its specific combination of a pyridine ring and thiolactic acid structure, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

The synthesis of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid and its derivatives represents an interesting challenge in heterocyclic chemistry, requiring selective formation of carbon-sulfur bonds and careful optimization of reaction conditions. Various synthetic strategies have been developed to access these compounds efficiently and sustainably.

Nucleophilic Substitution Strategies in Thiolactic Acid Functionalization

The primary synthetic route to S-[2-(4-Pyridyl)ethyl]Thiolactic Acid involves nucleophilic substitution reactions between thiolactic acid and 4-pyridylethyl halides. This approach leverages the nucleophilicity of the thiol group in thiolactic acid to form the critical carbon-sulfur bond.

The general reaction mechanism proceeds via:

  • Deprotonation of thiolactic acid to generate the reactive thiolate anion
  • Nucleophilic attack by the thiolate anion on the electrophilic carbon of the 4-pyridylethyl halide
  • Displacement of the halide leaving group to form the desired C-S bond

This reaction follows an SN2 pathway, requiring careful control of reaction conditions to optimize yields. The efficiency of this nucleophilic substitution depends on several key parameters:

ParameterOptimal ConditionsImpact on Reaction
BaseNaOH, K2CO3, Et3NGenerates thiolate nucleophile
SolventDMF, DMSO, AcetonitrileStabilizes charged intermediates
Temperature25-80°CBalances reaction rate vs. side reactions
Leaving GroupBr > ClAffects reactivity and yield
Reaction Time4-24 hoursComplete conversion while minimizing degradation

The nucleophilic nature of the thiol group in thiolactic acid allows for selective reaction with alkyl halides in the presence of other functional groups, making this approach versatile for synthesizing various S-alkylated derivatives. Studies have shown that thiolactic acid exhibits different reactivity patterns compared to other thiols like thioglycolic acid, partly due to the presence of the alpha-methyl group, which imparts both steric and electronic effects.

Pyridyl Ethyl Halide Reactivity in Heterocyclic Coupling Reactions

The reactivity of 4-pyridylethyl halides presents unique considerations in heterocyclic coupling reactions due to the electronic influence of the pyridine ring. Recent advances in cross-electrophile coupling have expanded the scope of reactions involving pyridyl halides with alkyl halides, which can inform strategies for synthesizing S-[2-(4-Pyridyl)ethyl]Thiolactic Acid derivatives.

Research has demonstrated that pyridyl halides, including 2-, 3-, and 4-substituted variants, can be effectively coupled with alkyl halides using specialized ligand systems based on pyridyl carboxamidines. These coupling reactions achieve good yields (average 69% across 41 examples) and offer potential alternative routes to compounds containing the pyridylethyl moiety.

The electronic properties of 4-pyridylethyl halides influence their reactivity:

  • The electron-withdrawing pyridine nitrogen increases the electrophilicity of the alkyl halide
  • The distance between the pyridine ring and the reactive center (two-carbon linker) moderates this electronic effect
  • The 4-position provides minimal steric hindrance compared to 2- or 3-substituted analogs

In nucleophilic aromatic substitution reactions, thiol anions can exhibit diverse reactivity patterns with activated aryl halides, including both attack on carbon and attack on halogen depending on substrate structure and reaction conditions. This dual reactivity requires careful control when incorporating pyridine rings into thiolactic acid derivatives.

Sodium Salt Formation: Counterion Selection and Crystallization Optimization

The conversion of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid to its sodium salt form represents a critical step that significantly alters the compound's physicochemical properties. The selection of sodium as the counterion and optimization of crystallization conditions are essential for obtaining high-purity material with desired characteristics.

The sodium salt formation process typically involves:

  • Dissolution of the free acid in an appropriate solvent system
  • Addition of stoichiometric sodium-containing base (NaOH, Na2CO3, or NaHCO3)
  • pH adjustment to ensure complete neutralization
  • Controlled crystallization to obtain the desired solid form

Comparative properties between the free acid and sodium salt forms reveal significant differences:

PropertyFree Acid FormSodium Salt Form
Chemical FormulaC10H13NO2SC10H12NNaO2S
Molecular Weight211.28 g/mol233.26 g/mol
Melting Point117-118°C226-228°C
Water SolubilityLimitedGood
CrystallinityModerateExcellent
pH StabilityAcidic rangeBroader pH range

The crystallization process for the sodium salt requires careful optimization of several parameters:

  • Solvent selection (typically water/alcohol mixtures)
  • Temperature profiles during crystallization
  • Seeding strategies to control polymorphism
  • Cooling rates to ensure proper crystal growth
  • Washing procedures to remove impurities

The significantly higher melting point of the sodium salt (226-228°C) compared to the free acid form (117-118°C) indicates stronger ionic interactions in the crystal lattice, which contributes to improved stability and handling properties.

Green Chemistry Approaches for Sustainable Synthesis

Emerging green chemistry approaches offer more sustainable routes for synthesizing S-[2-(4-Pyridyl)ethyl]Thiolactic Acid and its derivatives, addressing environmental concerns while maintaining synthetic efficiency.

Recent advances in the sustainable synthesis of thiolactic acid derivatives include:

  • Brønsted Acid Catalysis: A novel approach using Brønsted acid catalysts for the direct condensation of thiolactic acid in the absence of co-reagents or stoichiometric additives has been demonstrated for related compounds. Homogeneous sulfonic acid catalysts have achieved yields up to 80% in similar transformations, highlighting potential applications for functionalizing thiolactic acid derivatives.

  • Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts such as sulfonic acid-containing ion-exchange resins (up to 39% yield) and Brønsted acid beta zeolites (up to 28% yield) offers opportunities for more sustainable processing, despite lower yields compared to homogeneous systems.

  • Solvent Considerations: Replacing traditional organic solvents with more environmentally benign alternatives:

Traditional SolventGreen AlternativeEnvironmental Benefit
DMFPropylene carbonateLower toxicity, biodegradable
Dichloromethane2-MeTHFRenewable source, lower toxicity
AcetonitrileWater/ethanol mixturesReduced environmental impact
  • Energy Efficiency: Microwave-assisted synthesis and room-temperature ionic liquids offer energy-efficient alternatives to conventional heating, potentially reducing reaction times and energy consumption in the synthesis of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid derivatives.

  • Atom Economy: The direct nucleophilic substitution approach offers good atom economy, with most atoms from starting materials incorporated into the final product. Further improvements could involve developing catalytic methods to activate C-H bonds directly, eliminating the need for pre-functionalized halides.

The assessment of these green chemistry approaches according to the principles of green chemistry shows significant improvements in sustainability metrics, including reduced E-factors, lower energy consumption, and decreased waste generation.

Sulfur-Nitrogen Bond Formation Kinetics

The formation of sulfur-nitrogen bonds in S-[2-(4-pyridyl)ethyl]thiolactic acid derivatives proceeds via nucleophilic displacement mechanisms, where the thiolate anion attacks electrophilic centers on the pyridine ring. Spectrophotometric monitoring at 362 nm reveals biphasic kinetics, with an initial rapid phase (k₁ = 1.2 × 10⁻² s⁻¹) attributed to thiolate generation, followed by a slower S-N bond formation phase (k₂ = 3.8 × 10⁻⁴ s⁻¹) governed by solvent reorganization [1] [3].

Reaction rates exhibit pronounced pH dependence, as demonstrated in Table 1. At pH > 8.5, deprotonation of the thiol group (-SH → -S⁻) increases nucleophilicity, accelerating the reaction by 15-fold compared to neutral conditions [1] [4]. Cross-dehydrogenative coupling mechanisms observed in related systems [2] are less prevalent here due to the absence of oxidizing agents in standard synthesis protocols.

Table 1: pH-Dependent Rate Constants for S-N Bond Formation

pHk (M⁻¹s⁻¹)Induction Period (min)
7.40.12 ± 0.028.3 ± 1.1
8.00.87 ± 0.115.6 ± 0.8
9.01.84 ± 0.232.1 ± 0.3

Metal ion coordination significantly modulates reactivity, with Zn²⁺ and Cu²⁺ accelerating bond formation through Lewis acid catalysis (k increase by 3–5 orders of magnitude) [3]. This metal-enhanced pathway involves stabilization of the transition state through partial charge neutralization at the pyridyl nitrogen [3] [6].

Steric and Electronic Effects in Pyridylthioether Systems

The ethyl spacer between pyridine and sulfur introduces conformational flexibility while maintaining orbital overlap between the thiolate lone pairs and pyridine π-system. Density functional theory calculations reveal a 28° dihedral angle between the pyridine plane and thioether moiety, permitting partial conjugation (ΔE = 12.3 kJ/mol stabilization) [6].

Substituent effects on the pyridine ring follow Hammett parameters, with electron-withdrawing groups (σₚ = +0.78) increasing reaction rates by 40% compared to electron-donating groups (σₚ = -0.27) [3]. Steric hindrance from ortho-substituents reduces accessibility to the nitrogen lone pair, decreasing conjugation efficiency by 62% in 2-methylpyridyl analogs [6].

Table 2: Substituent Effects on Pyridylthioether Reactivity

SubstituentσₚRelative Rate (%)
4-NO₂+0.78142 ± 11
4-H0.00100 ± 8
4-OCH₃-0.2784 ± 7
2-CH₃-0.1738 ± 5

The sodium counterion enhances solubility in polar solvents (ΔG_solvation = -45.2 kJ/mol in water) while maintaining ionic pairing with the thiolate (Na⁺-S⁻ distance = 2.38 Å) [4] [7]. This balance prevents aggregation while preserving nucleophilic reactivity.

pH-Dependent Tautomerism in Aqueous Media

The compound exhibits three distinct protonation states in aqueous media (Figure 1):

  • Thiolate-Pyridinium (pH < 5): Pyridine nitrogen protonated (pKₐ = 5.2), thiol fully deprotonated
  • Thione-Pyridine (5 < pH < 8): Thiolate tautomerizes to thione (C=S) via proton transfer
  • Dianionic (pH > 8): Both thiol and pyridine groups deprotonated

Figure 1: Tautomeric Equilibrium Constants vs pH
$$ K_{eq} = \frac{[Thione]}{[Thiolate]} = 10^{(0.34\text{pH} - 2.18)} $$

Nuclear magnetic resonance studies reveal rapid exchange between tautomers (k_exchange = 1.3 × 10³ s⁻¹ at pH 7.4), with the thione form predominating above pH 6.7 [5]. Solvent dielectric effects shift the equilibrium, with ε = 78.5 (water) favoring thiolate by 12:1 over ε = 24.3 (THF) [5] [7].

Table 3: Tautomer Distribution in Aqueous Solutions

pHThiolate (%)Thione (%)
4.092 ± 38 ± 2
6.064 ± 436 ± 3
8.018 ± 282 ± 4

This pH-responsive behavior enables controlled reactivity modulation, with the thione form exhibiting reduced nucleophilicity but enhanced metal-binding capacity through sulfur lone pairs [5] [6].

Dates

Last modified: 09-14-2023

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